molecular formula C11H8N2O3 B3044259 2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid CAS No. 1116339-68-4

2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid

Cat. No. B3044259
CAS RN: 1116339-68-4
M. Wt: 216.19 g/mol
InChI Key: DVKYFFKQDVBPNW-UHFFFAOYSA-N
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Description

“2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid” is a chemical compound . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenyl group and a carboxylic acid group . The InChI code for this compound is 1S/C11H8N2O3/c14-10-8 (11 (15)16)6-12-9 (13-10)7-4-2-1-3-5-7/h1-6H, (H,15,16) (H,12,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 216.2 . It is a solid substance with a melting point of 269 - 272 .

Scientific Research Applications

Xanthine Oxidase Inhibitors

Derivatives of 2-phenylpyrimidine, including those with hydroxy groups, have been synthesized and evaluated for their potential as xanthine oxidase inhibitors, which are relevant for the treatment of hyperuricemia and gout. Molecular docking and in vitro studies have demonstrated that certain 2-phenylpyrimidine derivatives exhibit significant inhibitory potency against xanthine oxidase, suggesting their potential therapeutic application in managing conditions associated with elevated uric acid levels (Sun et al., 2021).

Antimicrobial Agents

A series of dihydropyrimidine-5-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial properties. The compounds demonstrated significant to moderate antibacterial activity and promising antifungal activity, indicating their potential as antimicrobial agents (Shastri & Post, 2019).

Liquid-Crystal Characteristics

5-Arylpyrimidine-2-carboxylic acids and their aryl esters have been synthesized and studied for their liquid-crystal characteristics. These compounds show promise in the development of liquid-crystal materials, with certain derivatives exhibiting nematic liquid-crystal properties, which could be useful in various display technologies (Mikhaleva et al., 1986).

PDE4 Inhibitors

5-Carbamoyl-2-phenylpyrimidine derivatives have been identified as potent phosphodiesterase 4 (PDE4) inhibitors, showing promise in the treatment of inflammatory conditions. The modification of carboxylic acid moieties in these compounds has led to derivatives with high in vitro and in vivo inhibitory activity against PDE4, which could be beneficial in the development of anti-inflammatory therapeutics (Goto et al., 2013).

Mechanism of Action

The mechanism of action of “2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid” is not specified in the literature. Pyrimidine derivatives are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

The safety information for “2-Hydroxy-4-phenylpyrimidine-5-carboxylic acid” indicates that it has hazard codes H302, H312, and H332 . This suggests that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-oxo-6-phenyl-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)8-6-12-11(16)13-9(8)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKYFFKQDVBPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611438
Record name 2-Oxo-6-phenyl-1,2-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1116339-68-4
Record name 2-Oxo-6-phenyl-1,2-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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